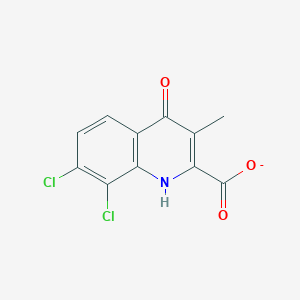
7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate is a chemical compound belonging to the quinoline family This compound is characterized by the presence of two chlorine atoms at positions 7 and 8, a hydroxyl group at position 4, and a carboxylate ester group at position 2 on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted quinoline derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
Methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but lacking the chlorine and carboxylate ester groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
PBT2: A derivative of 8-hydroxyquinoline with additional substituents that enhance its biological activity
Uniqueness
Methyl7,8-dichloro-4-hydroxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the carboxylate ester group increases its solubility in organic solvents .
Properties
CAS No. |
942227-28-3 |
|---|---|
Molecular Formula |
C11H6Cl2NO3- |
Molecular Weight |
271.07 g/mol |
IUPAC Name |
7,8-dichloro-3-methyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO3/c1-4-8(11(16)17)14-9-5(10(4)15)2-3-6(12)7(9)13/h2-3H,1H3,(H,14,15)(H,16,17)/p-1 |
InChI Key |
DSNBUZHNKLDOHZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC(=C2Cl)Cl)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
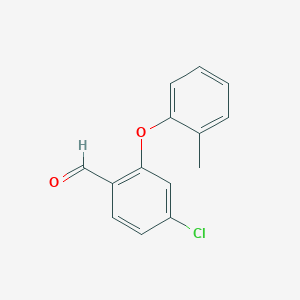
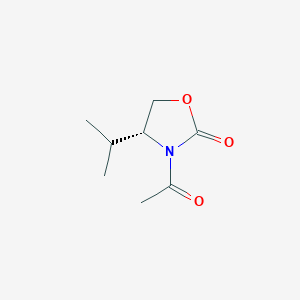
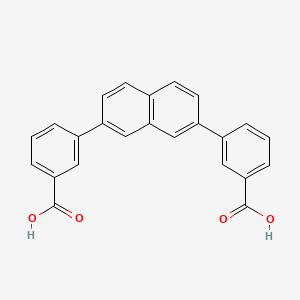
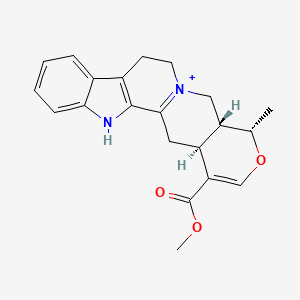
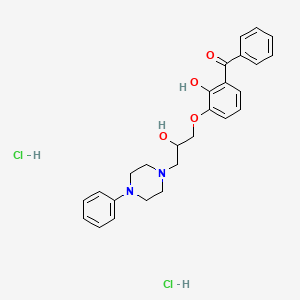
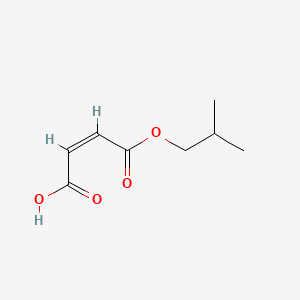
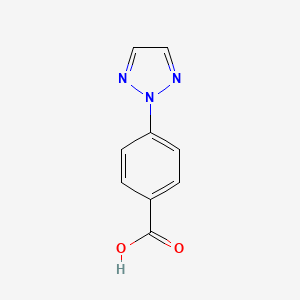
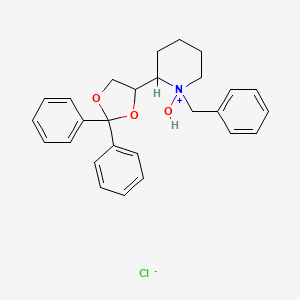
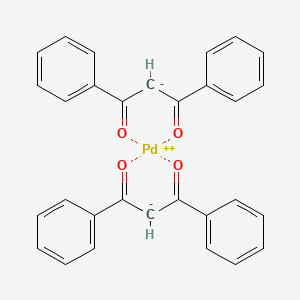

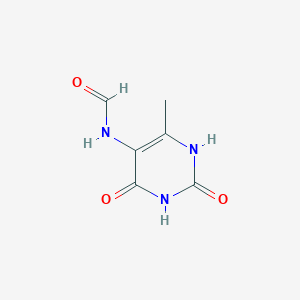
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
